molecular formula C26H24N2O5 B10983760 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(4-phenoxyphenyl)acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B10983760
M. Wt: 444.5 g/mol
InChI Key: UALCYQKDYBYJCT-UHFFFAOYSA-N
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Description

This compound features a benzazepine core substituted with 7,8-dimethoxy and 2-oxo-1,2-dihydro groups, coupled to an acetamide moiety linked to a 4-phenoxyphenyl group.

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C26H24N2O5/c1-31-23-14-18-12-13-28(26(30)16-19(18)15-24(23)32-2)17-25(29)27-20-8-10-22(11-9-20)33-21-6-4-3-5-7-21/h3-15H,16-17H2,1-2H3,(H,27,29)

InChI Key

UALCYQKDYBYJCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Boron-Catalyzed Amide Formation and Cyclization

The modern approach employs 3,4-dimethoxy-phenylacetic acid (III) and aminoacetaldehyde dimethyl acetal in toluene, catalyzed by boric acid or related boron compounds. The reaction proceeds via in situ formation of a boron-carboxylic acid complex, which reacts with the amine group of the acetal without hydrolyzing its sensitive dimethyl acetal moiety. Key parameters include:

  • Solvent : Toluene (2.5–15 volumes relative to substrate)

  • Catalyst : Boric acid (10 mol%)

  • Temperature : 25°C to solvent reflux

  • Yield : 75–85%

Following amide formation, cyclization occurs in anhydrous methanesulfonic acid at 20–25°C, yielding 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one (II) with 99.0–99.5% purity. The anhydrous environment prevents hydrolysis of intermediates, minimizing side products.

Classical Thionyl Chloride-Mediated Route

An older method involves converting 3,4-dimethoxy-phenylacetic acid (III) to its acid chloride (IV) using thionyl chloride in dichloromethane. Subsequent reaction with aminoacetaldehyde dimethyl acetal in the presence of triethylamine forms the amide intermediate (V), which undergoes cyclization in acetic acid and concentrated HCl. However, this method suffers from lower yields (~75% overall) and purity challenges due to acetal hydrolysis under acidic conditions.

Synthesis of N-(4-Phenoxyphenyl)Acetamide

The N-(4-phenoxyphenyl)acetamide side chain is synthesized via acetylation of 4-phenoxyaniline. Standard procedures include:

  • Reagents : Acetic anhydride or acetyl chloride

  • Conditions : Base (e.g., pyridine) or neat conditions at 80–100°C

  • Yield : >90% (reported for analogous structures)

This intermediate is commercially available (CAS 6312-87-4) but can be prepared in-house for large-scale synthesis.

The final step involves introducing the N-(4-phenoxyphenyl)acetamide group to the benzazepinone core. While explicit details for this specific coupling are not provided in the cited sources, analogous benzazepinone functionalization strategies suggest two plausible routes:

Alkylation at the Benzazepinone 3-Position

The 3-position of 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one (II) is susceptible to alkylation. Reacting (II) with a bromoacetyl derivative of N-(4-phenoxyphenyl)acetamide under basic conditions (e.g., K2CO3 in DMF) could yield the target compound.

Carbodiimide-Mediated Amide Bond Formation

Coupling (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid with 4-phenoxyaniline using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) would form the acetamide bond. This method mirrors protocols for related benzazepinone-acetamide hybrids.

Optimization and Industrial Scalability

The boron-catalyzed route offers significant advantages for scale-up:

ParameterBoron MethodClassical Method
Yield75–85%~57–75%
Purity (HPLC)99.0–99.5%Not reported
Reaction TimeShorterProlonged
SafetyNo HCl evaporationHazardous HCl handling
Cost Efficiency30% lower material costHigher acid usage

Methanesulfonic acid, though costly, enhances cyclization efficiency and product stability, justifying its use in large-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzazepine core.

    Reduction: Reduction reactions could target the carbonyl group in the benzazepine core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, while reduction might produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs, as derived from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight Purity Reported Activity/Notes
Target: 2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(4-phenoxyphenyl)acetamide Benzazepine 7,8-Dimethoxy, 2-oxo, 4-phenoxyphenyl ~434.4 (estimated) N/A Structural uniqueness; potential CNS or anti-inflammatory applications (inferred from core)
Analog 1: 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) Triazinoindole 5-Methyl, thioacetamide linker, 4-phenoxyphenyl N/A 95% Protein-targeting hit identification
Analog 2: 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (25) Triazinoindole 8-Bromo, 5-methyl, thioacetamide linker N/A 95% Enhanced steric/electronic effects for target binding
Analog 3: 2-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide (from ) Triazole 3-Methylphenyl, sulfanyl linker 407.4 N/A Supplier-available analog; no explicit bioactivity reported
Analog 4: 2-(1,1-Dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide (951460-72-3) Benzothiadiazine 1,1-Dioxo, sulfonamide-like core 407.4 N/A Structural divergence (sulfonyl group vs. benzazepine oxo); potential solubility differences
Analog 5: 2-((8-Methoxy-5-methyl-triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (68) Triazinoindole 8-Methoxy, 5-methyl, thioacetamide linker N/A N/A Optimized for PqsR antagonism (antibacterial applications)

Key Observations:

Core Heterocycle Variations: The benzazepine core (target) is distinct from triazinoindole (24, 25, 68) or triazole () analogs. Benzazepines are associated with CNS activity (e.g., dopamine receptor modulation), while triazinoindoles often target proteins/enzymes .

Substituent Effects :

  • Methoxy/Bromo Groups : Bromo substituents (e.g., Analog 25) enhance steric bulk and may improve binding affinity, while methoxy groups (target, Analog 68) increase hydrophilicity .
  • Thioacetamide vs. Acetamide Linkers : Thioacetamide linkers (Analogs 24, 25, 68) introduce sulfur-based hydrogen-bonding or redox-sensitive properties, contrasting with the target’s direct acetamide linkage .

Biological Activity

The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic molecule belonging to the benzazepine class. Its unique structure, characterized by a bicyclic system containing a nitrogen atom and methoxy groups, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Characteristics

Molecular Formula: C19H22N4O5
Molecular Weight: 418.5 g/mol
IUPAC Name: 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(4-phenoxyphenyl)acetamide
Canonical SMILES: CC(=O)N1C=CC2=C(C=C(C=C2CC1=O)OC)OC

The biological activity of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(4-phenoxyphenyl)acetamide is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The compound may modulate the activity of specific proteins involved in cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
  • Antioxidant Activity: The presence of methoxy groups could contribute to antioxidant properties.

Biological Activities

Research indicates that compounds similar to this benzazepine derivative exhibit a range of biological activities:

Activity Type Description
Antitumor Effects Compounds with benzazepine structures have shown promise in inhibiting tumor growth in various cancer models.
Neuroprotective Effects Some derivatives demonstrate neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Antimicrobial Activity Certain benzazepines exhibit antimicrobial properties against various pathogens.

Case Studies and Research Findings

  • Antitumor Activity:
    A study evaluated the efficacy of related benzazepine compounds against cancer cell lines, revealing significant cytotoxicity and apoptosis induction in breast and lung cancer cells.
  • Neuroprotective Effects:
    Research highlighted the neuroprotective potential of similar compounds in models of Alzheimer's disease, where they reduced oxidative stress and inflammation.
  • Antimicrobial Properties:
    Investigations into the antimicrobial activity of related benzazepines showed effectiveness against resistant strains of bacteria, suggesting potential for new antibiotic development.

Safety and Toxicity

While the therapeutic potential is promising, safety assessments are crucial. Preliminary studies indicate that while some derivatives exhibit low toxicity profiles, comprehensive toxicity studies are necessary to establish safety for clinical use.

Q & A

Basic Research Questions

Q. What are the critical steps and optimized conditions for synthesizing 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(4-phenoxyphenyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide coupling, cyclization, and functional group protection/deprotection. Key parameters include:

  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocycle formation .
  • Catalysts : Use coupling agents like HATU or EDCI for amide bond formation .
  • Purity monitoring : Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high yields (>75%) .

Q. Which analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) confirm regiochemistry of the benzazepine ring and phenoxyacetamide substituents .
  • HPLC : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) assess purity (>95%); retention time consistency validates batch reproducibility .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragments to verify the molecular formula .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for heterocycle formation .
  • Machine learning : Train models on PubChem data to predict solvent/reagent combinations that maximize yield (e.g., prioritizing DMF over THF for cyclization) .
  • In silico screening : Molecular docking (AutoDock Vina) predicts bioactivity trends, guiding targeted synthesis of derivatives with enhanced receptor affinity .

Q. How should researchers address contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values in anticancer assays)?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT vs. ATP-based luminescence) to minimize variability .
  • Purity validation : Re-evaluate compound batches via HPLC to rule out impurities (e.g., residual solvents) affecting bioactivity .
  • Mechanistic studies : Conduct kinase profiling or transcriptomics to identify off-target effects that may explain discrepancies .

Q. What strategies are effective for elucidating reaction mechanisms involving this compound’s benzazepine core?

  • Methodological Answer :

  • Isotopic labeling : Introduce ¹⁸O at the ketone group to track nucleophilic attack pathways during ring-opening reactions .
  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to determine rate constants and intermediate stability .
  • Computational modeling : Transition state analysis (Gaussian 09) identifies whether reactions proceed via radical or ionic mechanisms .

Q. How can statistical experimental design improve yield and reduce variability in scaled-up synthesis?

  • Methodological Answer :

  • Factorial design : Apply a 2³ factorial matrix to test temperature (25–60°C), solvent volume (3–5 eq), and catalyst loading (1–3 mol%). Response surface methodology identifies optimal conditions .
  • Taguchi methods : Use orthogonal arrays to prioritize critical factors (e.g., solvent purity > reaction time) for robustness .
  • Process analytical technology (PAT) : Implement inline NIR spectroscopy to monitor real-time crystallization and adjust parameters dynamically .

Specialized Methodological Considerations

Q. What are the challenges in maintaining compound stability during long-term storage or under physiological conditions?

  • Methodological Answer :

  • Degradation profiling : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS identify hydrolysis-prone sites (e.g., acetamide bond) .
  • Formulation strategies : Lyophilization with cryoprotectants (trehalose) or encapsulation in PLGA nanoparticles enhances shelf life and bioavailability .

Q. How can interdisciplinary approaches (e.g., chemical engineering principles) enhance process efficiency?

  • Methodological Answer :

  • Membrane separation : Use nanofiltration membranes to recover catalysts (e.g., Pd/C) during workup, reducing costs and waste .
  • Microreactor technology : Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., nitration), enabling safer scale-up .

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